Cas no 2680620-42-0 (ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)

Ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate is a specialized organic compound featuring a bromo- and chloro-substituted phenyl ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc)-protected amine. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules requiring selective functionalization. The Boc group ensures amine protection during multi-step reactions, while the halogenated aromatic ring offers reactivity for further cross-coupling or substitution. The ethyl ester enhances solubility and facilitates downstream modifications. Its well-defined reactivity profile and stability under standard conditions make it suitable for controlled synthetic applications in medicinal chemistry and material science.
ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate structure
2680620-42-0 structure
商品名:ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate
CAS番号:2680620-42-0
MF:C15H19BrClNO4
メガワット:392.672662973404
CID:5621427
PubChem ID:165932390

ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate 化学的及び物理的性質

名前と識別子

    • EN300-28302811
    • 2680620-42-0
    • ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
    • ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate
    • インチ: 1S/C15H19BrClNO4/c1-5-21-13(19)12(18-14(20)22-15(2,3)4)9-6-7-10(16)11(17)8-9/h6-8,12H,5H2,1-4H3,(H,18,20)
    • InChIKey: MNNDDLWQXCFPNB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1Cl)C(C(=O)OCC)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 391.01860g/mol
  • どういたいしつりょう: 391.01860g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 64.6Ų

ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28302811-0.5g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28302811-2.5g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28302811-0.1g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28302811-5g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0
5g
$3520.0 2023-09-07
Enamine
EN300-28302811-0.05g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28302811-10.0g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28302811-5.0g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28302811-0.25g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28302811-1.0g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28302811-1g
ethyl 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
2680620-42-0
1g
$1214.0 2023-09-07

ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate 関連文献

ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetateに関する追加情報

Ethyl 2-(4-Bromo-3-Chlorophenyl)-2-{(tert-Butoxy)carbonylamino}Acetate: A Comprehensive Overview

Ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate, with the CAS number 2680620-42-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structure, which combines a brominated aromatic ring with a tert-butoxycarbonyl (Boc) protected amino group. The presence of both bromine and chlorine substituents on the aromatic ring introduces interesting electronic properties, making it a valuable substrate for various chemical transformations.

The synthesis of ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate typically involves multi-step processes, often starting from an aromatic precursor. The introduction of the Boc group is a critical step, as it serves as a protective group for the amino functionality during subsequent reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

One of the most intriguing aspects of this compound is its potential application in drug discovery. The bromine and chlorine substituents on the aromatic ring can act as bioisosteric replacements, influencing the compound's pharmacokinetic properties. Moreover, the Boc group provides a handle for further functionalization, allowing chemists to explore diverse substitution patterns that may enhance bioavailability or target specificity. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various enzyme targets, making them strong candidates for further preclinical evaluation.

In addition to its role in medicinal chemistry, ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate has found applications in materials science. Its rigid structure and functional groups make it suitable for use in polymer synthesis or as a building block for advanced materials. Researchers have explored its utility in creating stimuli-responsive polymers, where the Boc group can be cleaved under specific conditions to induce structural changes.

The study of this compound has also contributed to our understanding of aromatic substitution patterns and their influence on molecular properties. Computational chemistry techniques have been employed to model the electronic effects of bromine and chlorine substituents, providing insights into their roles in directing reactivity during chemical transformations. These findings have implications not only for the synthesis of this specific compound but also for broader applications in organic synthesis.

From an environmental perspective, there is growing interest in understanding the fate and toxicity of compounds like ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate. As industries increasingly adopt green chemistry principles, researchers are exploring ways to design more sustainable synthetic pathways and assess the environmental impact of such compounds throughout their lifecycle.

In conclusion, ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate stands as a testament to the ongoing innovation in organic chemistry. Its unique structure, versatile functional groups, and potential applications across multiple disciplines make it a subject of continued research interest. As new methodologies emerge and our understanding of molecular behavior deepens, this compound will undoubtedly play a pivotal role in advancing both scientific knowledge and practical applications.

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